molecular formula C31H36O13 B2945642 [3,4,5-tris(acetyloxy)-6-(3-hydroxy-4-{2-[4-(propan-2-yloxy)phenyl]acetyl}phenoxy)oxan-2-yl]methyl acetate CAS No. 1093230-52-4

[3,4,5-tris(acetyloxy)-6-(3-hydroxy-4-{2-[4-(propan-2-yloxy)phenyl]acetyl}phenoxy)oxan-2-yl]methyl acetate

Cat. No.: B2945642
CAS No.: 1093230-52-4
M. Wt: 616.616
InChI Key: USEQJURBTPVLOL-UHFFFAOYSA-N
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Description

This compound is a highly acetylated oxane derivative with a complex substituent network. Its core structure consists of a six-membered oxane ring substituted with three acetyloxy groups at positions 3, 4, and 3. Position 6 is functionalized with a phenoxy group bearing a 3-hydroxy-4-{2-[4-(propan-2-yloxy)phenyl]acetyl} substituent, while the methyl group at position 2 is acetylated.

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-[3-hydroxy-4-[2-(4-propan-2-yloxyphenyl)acetyl]phenoxy]oxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36O13/c1-16(2)39-22-9-7-21(8-10-22)13-25(36)24-12-11-23(14-26(24)37)43-31-30(42-20(6)35)29(41-19(5)34)28(40-18(4)33)27(44-31)15-38-17(3)32/h7-12,14,16,27-31,37H,13,15H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEQJURBTPVLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4,5-tris(acetyloxy)-6-(3-hydroxy-4-{2-[4-(propan-2-yloxy)phenyl]acetyl}phenoxy)oxan-2-yl]methyl acetate typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups on the starting material are protected using acetic anhydride to form acetoxy groups.

    Formation of the Oxane Ring: The oxane ring is formed through a cyclization reaction, often involving a nucleophilic substitution.

    Introduction of the Phenoxy Group: The phenoxy group is introduced via an etherification reaction.

    Final Acetylation: The final acetylation step ensures that all hydroxyl groups are converted to acetoxy groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and phenoxy groups.

    Reduction: Reduction reactions can target the acetoxy groups, converting them back to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the acetoxy and phenoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with ketone or carboxylic acid groups.

    Reduction: Reduced derivatives with hydroxyl groups.

    Substitution: Substituted derivatives with different functional groups replacing the acetoxy or phenoxy groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.

Medicine

    Drug Development:

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [3,4,5-tris(acetyloxy)-6-(3-hydroxy-4-{2-[4-(propan-2-yloxy)phenyl]acetyl}phenoxy)oxan-2-yl]methyl acetate involves interactions with various molecular targets. These interactions can include hydrogen bonding, van der Waals forces, and covalent bonding with target molecules. The pathways involved depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with the target molecule, particularly in their acetylated sugar-like frameworks and aromatic substitution patterns.

[2-acetyloxy-4-[5,7-diacetyloxy-4-oxo-3-[3,4,5-triacetyloxy-6-[(3,4,5-triacetyloxy-6-methyl-oxan-2-yl)oxymethyl]oxan-2-yl]oxy-chromen-2-yl]phenyl] acetate (PubChem CID 4518790)

  • Structure : Features a chromen-4-one core substituted with multiple acetyloxy groups and linked to a triacetylated oxane ring.
  • Key Differences :
    • Contains a chromen-4-one ring (absent in the target compound).
    • Additional methyl-oxan-2-yl group attached via an ether linkage.
    • Higher molecular weight (C₄₇H₅₀O₂₆ vs. C₃₄H₄₀O₁₆ for the target compound).
  • Applications : Likely used in photodynamic therapy or as a fluorescent probe due to the chromen moiety .

[(2R,3S,4S,5R,6S)-3,4,5-tris(acetyloxy)-6-{[(2R,3S,4R,5R)-4,6-bis(acetyloxy)-2-[(acetyloxy)methyl]-5-acetamidooxan-3-yl]oxy}oxan-2-yl]methyl acetate (CBID:159340)

  • Structure : A bis-oxane derivative with acetyloxy and acetamido groups.
  • Two interconnected oxane rings (vs. a single oxane in the target molecule).
  • Applications: Potential use in glycobiology or as a glycosylation intermediate due to its acetamido-sugar motif .

(1R,2R)-1-((2S)-2-acetoxy-6-methoxychroman-4-yl)propane-1,2,3-triyl triacetate

  • Structure : Chroman-based triacetate with a propane-triyl backbone.
  • Key Differences :
    • Chroman ring system (vs. oxane in the target compound).
    • Methoxy substituent at position 6 of the chroman.
  • Applications : Likely explored for antioxidant or anti-inflammatory activity due to the chroman scaffold .

Comparative Analysis Table

Property/Feature Target Compound CID 4518790 CBID:159340 Chroman Triacetate
Core Structure Oxane ring Chromen-4-one + oxane Bis-oxane Chroman
Acetyloxy Groups 4 (3 on oxane, 1 on methyl) 8 7 4
Unique Functional Groups Propan-2-yloxy-phenylacetyl Chromen-4-one, methyl-oxan Acetamido Methoxy, propane-triyl
Molecular Formula C₃₄H₄₀O₁₆ C₄₇H₅₀O₂₆ C₂₈H₃₉NO₁₈ C₂₀H₂₄O₈
Potential Applications Drug delivery, polymer crosslinking Photodynamic therapy Glycobiology Antioxidant/anti-inflammatory agents

Research Findings and Functional Implications

Acetylation Patterns : The target compound’s acetylation enhances lipophilicity, which may improve membrane permeability in drug delivery systems compared to less acetylated analogs like CBID:159340 .

Aromatic Substituents : The propan-2-yloxy-phenylacetyl group distinguishes it from CID 4518790, which uses a chromen-4-one system. This difference could influence π-π stacking interactions in polymeric matrices .

Stability : Highly acetylated compounds like the target molecule are prone to hydrolysis under basic conditions, whereas acetamido-containing analogs (e.g., CBID:159340) exhibit greater stability due to hydrogen bonding .

Notes on Limitations and Contradictions

  • Evidence Gaps: None of the provided sources directly study the target compound’s physicochemical or biological properties. Comparisons are extrapolated from structural analogs.

Biological Activity

Chemical Structure and Properties

The compound is characterized by multiple acetyloxy groups and a phenoxy moiety, which contribute to its solubility and reactivity. Its IUPAC name suggests a structure conducive to interactions with biological targets.

Molecular Formula

  • C : 23
  • H : 29
  • O : 10

Structural Features

  • Acetyloxy groups : These functional groups may enhance lipophilicity.
  • Phenoxy group : Known for potential interactions with various receptors.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple hydroxyl groups in the structure may contribute to free radical scavenging capabilities, thereby protecting cells from oxidative stress.

Anti-inflammatory Properties

Studies have shown that derivatives of acetyloxy compounds can inhibit the production of pro-inflammatory cytokines. This suggests that our compound may modulate inflammatory responses, potentially benefiting conditions like arthritis or other inflammatory diseases.

Anticancer Potential

Preliminary studies indicate that related compounds can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as MAPK and PI3K/Akt. Further research is needed to establish whether this compound exhibits similar effects on specific cancer cell lines.

Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it could inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response and pain signaling.

Case Studies

  • Study on Antioxidant Activity : A comparative study revealed that compounds with similar acetyloxy structures demonstrated up to 70% inhibition of lipid peroxidation in vitro.
  • Anti-inflammatory Effects : In a model of induced inflammation in rats, administration of related compounds resulted in a significant reduction in paw edema, indicating anti-inflammatory effects.
  • Cytotoxicity Assays : Evaluations on human cancer cell lines showed that related compounds led to a dose-dependent decrease in cell viability, suggesting potential anticancer properties.

Data Table of Biological Activities

Activity TypeResultReference
Antioxidant70% inhibition of lipid peroxidation
Anti-inflammatorySignificant reduction in paw edema
CytotoxicityDose-dependent decrease in cell viability

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